3-Hydroxytrimeprazine

描述

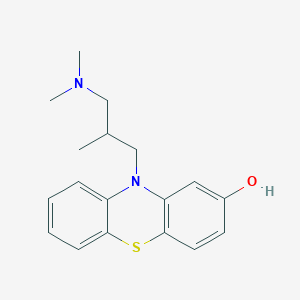

Structure

2D Structure

3D Structure

属性

IUPAC Name |

10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21)10-16(18)20/h4-10,13,21H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYJXWKJHKLGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220698-75-9 | |

| Record name | 3-Hydroxytrimeprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220698759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYTRIMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6780500954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Phenothiazine Metabolite Research

Phenothiazines are a class of antipsychotic drugs known for their extensive metabolism in the body, leading to the formation of numerous metabolites. mdpi.com The study of these metabolites is essential as they can possess their own biological activities, contributing to either the therapeutic effects or the side effects of the parent drug. mdpi.com Research into phenothiazine (B1677639) metabolism often involves identifying these metabolites in biological samples to understand the biotransformation processes, which primarily include hydroxylation, N-dealkylation, N-oxidation, and S-oxidation. chemrxiv.orgresearchgate.net

Significance As a Key Metabolite of Trimeprazine

Enzymatic Hydroxylation Processes in Phenothiazine Metabolism

The metabolism of phenothiazines, a class of drugs to which trimeprazine belongs, is a multifaceted process predominantly carried out by the hepatic microsomal enzyme system. testbook.com A primary and crucial step in the breakdown of these compounds is hydroxylation, a chemical reaction that introduces a hydroxyl (-OH) group into the phenothiazine structure. testbook.com This reaction is primarily facilitated by cytochrome P450 (CYP450) enzymes, a superfamily of iron-containing proteins that play a central role in drug metabolism. testbook.comnih.gov

For many phenothiazines, hydroxylation is a key phase I metabolic reaction. testbook.com Following this, the newly formed hydroxylated metabolites often undergo phase II metabolism, where they are conjugated with molecules like glucuronic acid. testbook.com This conjugation process, known as glucuronidation, significantly increases the water-solubility of the metabolites, which in turn facilitates their excretion from the body via the kidneys. testbook.com

Research into various phenothiazine derivatives has consistently highlighted the importance of hydroxylation. For instance, studies on chlorpromazine (B137089) and thioridazine (B1682328) have shown that their metabolism involves hydroxylation, with CYP2D6 and, to a lesser extent, CYP1A2 being the primary enzymes involved. nih.govscispace.com The hydroxylation of the aromatic ring is a common feature observed across a range of phenothiazine derivatives when incubated with liver preparations. oup.com This enzymatic process is not only a detoxification pathway but can also lead to the formation of active metabolites.

The general pathway for phenothiazine metabolism can be summarized as follows:

Phase I Metabolism : Introduction of a polar functional group, primarily through hydroxylation of the phenothiazine ring by CYP450 enzymes. testbook.com

Phase II Metabolism : Conjugation of the hydroxylated metabolite with glucuronic acid to form a more water-soluble glucuronide. testbook.com

This two-phase process is essential for the detoxification and elimination of phenothiazines from the body. testbook.com

Identification of this compound within Metabolic Profiles

Scientific studies have successfully identified this compound as a significant metabolite of trimeprazine. In a study involving the oral administration of trimeprazine to rats, the urinary metabolites were analyzed using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The results of this analysis clearly identified this compound as one of the degradation products. nih.govcambridge.org

Alongside this compound, other major metabolites of trimeprazine have been identified, including trimeprazine sulphoxide and N-desmethyltrimeprazine. nih.govcambridge.orgnih.gov In fact, studies on the biotransformation of alimemazine (an alternative name for trimeprazine) have shown that hydroxylated compounds represent the main metabolites, constituting over 50% of the detected derivatives. nih.gov

The identification of these metabolites is crucial for understanding the complete metabolic profile of trimeprazine. The process often involves extracting the metabolites from biological samples, such as urine, and in some cases, treating the sample with enzymes like β-glucuronidase to hydrolyze any conjugated metabolites back to their original form for easier detection. nih.govresearchgate.net

The following table summarizes the key metabolites of trimeprazine identified in metabolic studies:

| Metabolite Name | Method of Identification | Biological Sample | Reference |

| This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Urine (in rats) | nih.govresearchgate.net |

| Trimeprazine sulphoxide | Gas Chromatography-Mass Spectrometry (GC-MS) | Urine (in rats) | nih.gov |

| N-demethyltrimeprazine | Gas Chromatography-Mass Spectrometry (GC-MS) | Urine (in rats) | nih.gov |

| N-demethyl-3-hydroxytrimeprazine | Gas Chromatography-Mass Spectrometry (GC-MS) | Urine (in rats) | nih.gov |

Comparative Metabolic Fate of Trimeprazine and its Derivatives

The metabolic fate of trimeprazine is consistent with the general metabolic pathways observed for other phenothiazine derivatives. The predominant reactions for a wide array of medicinally used phenothiazines, including trimeprazine, are dealkylation and hydroxylation of the aromatic ring. oup.com

A comparative look at the metabolism of different phenothiazines reveals both commonalities and differences. For instance, like trimeprazine, chlorpromazine also undergoes hydroxylation, primarily at the 7-position of the phenothiazine ring, catalyzed by CYP2D6 and CYP1A2. nih.govscispace.com Following hydroxylation, a bioactivation sequence can occur, leading to the formation of an electrophilic quinone imine intermediate, which can then be conjugated with glutathione. nih.gov

A study investigating the in vitro biotransformations of numerous phenothiazine derivatives in a rat liver preparation found that while dealkylation and aromatic hydroxylation were common, sulfoxidation did not occur to a significant extent for any of the compounds examined in that particular system. oup.com This highlights that the metabolic fate of a phenothiazine is dependent on its specific chemical structure and the enzymatic makeup of the metabolic system.

The following table provides a comparative overview of the primary metabolic reactions for different phenothiazine derivatives:

| Phenothiazine Derivative | Primary Metabolic Reactions | Key Enzymes Involved | Reference |

| Trimeprazine | Aromatic Hydroxylation, N-demethylation, Sulfoxidation | Not explicitly stated in the provided context | nih.govcambridge.org |

| Promazine | Hydroxylation (to 3-hydroxypromazine) | Cytochrome P450 enzymes | oup.com |

| Chlorpromazine | 7-hydroxylation, Sulfoxidation, N-demethylation | CYP2D6, CYP1A2, CYP3A4 | nih.govscispace.com |

| Thioridazine | 7-hydroxylation, Sulfoxidation | CYP2D6 | nih.govscispace.com |

| Perphenazine | Hydroxylation, N-demethylation | CYP2D6 | scispace.com |

Molecular and Cellular Pharmacological Mechanisms of 3 Hydroxytrimeprazine

Inhibition of Thyroperoxidase (TPO) Activity by 3-Hydroxytrimeprazine

Thyroperoxidase (TPO) is a key enzyme in the synthesis of thyroid hormones, catalyzing the oxidation of iodide and its incorporation onto tyrosine residues of thyroglobulin wikipedia.org. Inhibition of this enzyme can disrupt thyroid hormone production dtu.dk.

In vitro studies have demonstrated that this compound is a direct inhibitor of thyroperoxidase nih.gov. This inhibitory action is a significant finding, as it distinguishes this compound from its parent compound, trimeprazine (B1682546), and other metabolites nih.gov. The precise mechanism of TPO inhibition by this compound, such as whether it is competitive, non-competitive, or mechanism-based (suicide substrate) inactivation, has not been fully elucidated in the available research aopwiki.orgnih.gov. The study of TPO inhibition often utilizes assays like the Amplex UltraRed (AUR) method to screen for potential inhibitors and characterize their activity nih.govresearchgate.net.

The thyroidal interactions of this compound are unique when compared to other primary metabolites of trimeprazine, namely trimeprazine sulphoxide (TSO) and N-desmethyl trimeprazine (NDT), as well as the parent drug trimeprazine (TMP) nih.gov.

A comparative study revealed the following key differences:

TPO Inhibition : Among the parent drug and its three main metabolites, only this compound was found to inhibit TPO in an in vitro setting nih.gov. Trimeprazine, TSO, and NDT did not demonstrate this inhibitory effect nih.gov.

Iodine Affinity : Trimeprazine and its sulphoxide metabolite, TSO, exhibited a high affinity for iodine, a mechanism that could contribute to antithyroid effects by trapping molecular iodine. In contrast, NDT did not complex with iodine nih.gov.

Thyroidal Accumulation : In in vivo studies in rats, trimeprazine, NDT, and TSO were found to accumulate in the thyroid gland at concentrations significantly higher than serum levels. Conversely, this compound was never detected in the thyroid tissue under the experimental conditions nih.gov.

These distinct properties highlight the differential effects of trimeprazine and its metabolites on the thyroid system.

| Compound | TPO Inhibition (In Vitro) | Iodine Affinity | Accumulation in Thyroid (In Vivo) |

|---|---|---|---|

| This compound | Yes | Not Reported | Not Detected |

| Trimeprazine (TMP) | No | High | Yes |

| Trimeprazine Sulphoxide (TSO) | No | High | Yes |

| N-desmethyl trimeprazine (NDT) | No | No | Yes |

Interactions with Neurotransmitter Receptors

Trimeprazine is a phenothiazine (B1677639) derivative used as an antipsychotic drug nih.gov. Drugs in this class, particularly antipsychotics, are known to function as dopamine (B1211576) receptor antagonists, which block dopamine receptors in the brain wikipedia.orgubc.ca. This antagonism is the primary mechanism for the therapeutic effects seen in conditions like schizophrenia mdpi.com. Dopamine is a critical neurotransmitter involved in motivation, reward, motor control, and cognition ubc.ca. As a major metabolite of trimeprazine, it is plausible that this compound retains some affinity for and activity at dopamine receptors, a common characteristic among active metabolites of neuroleptic drugs.

Potential Modulation of Intracellular Signaling Pathways by Phenothiazine Metabolites (e.g., CREB Phosphorylation, IRS2 Regulation)

Phenothiazines and their metabolites can exert broad effects on cellular functions, potentially including the modulation of key intracellular signaling pathways.

Insulin (B600854) Receptor Substrate 2 (IRS2) is a critical adapter protein involved in the insulin signaling pathway, which is essential for the control of metabolism nih.gov. The function of IRS proteins is regulated by a complex series of phosphorylation events nih.govnih.gov. While the direct effects of this compound or other phenothiazine metabolites on CREB (cAMP response element-binding protein) phosphorylation or IRS2 regulation are not specifically detailed in available research, the wide-ranging pharmacological activities of phenothiazines suggest the potential for interaction with various signaling cascades. However, specific evidence confirming the modulation of these particular pathways by this compound remains to be established.

Advanced Analytical Methodologies for 3 Hydroxytrimeprazine Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the separation and quantification of 3-Hydroxytrimeprazine from complex biological matrices. The selection of a specific method depends on the physicochemical properties of the analyte and the research objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and their metabolites. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key considerations for developing an HPLC method for this compound include:

Column Selection: A C18 or C8 column is typically suitable for the separation of moderately polar compounds like this compound.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal separation. The pH of the mobile phase can be adjusted to control the ionization state of this compound, thereby influencing its retention time.

Detection: A UV detector is commonly employed for the detection of this compound, as the phenothiazine (B1677639) ring system exhibits strong UV absorbance. The selection of the detection wavelength is crucial for sensitivity and selectivity.

A developed HPLC method can be simple to implement and suitable for the analysis of this compound, even in the presence of other derivatives, provided they have different retention times rsc.orgresearchgate.net. The quantitative analysis of commercially available dosage forms can be successfully performed using a developed and validated HPLC method researchgate.net.

Table 1: Illustrative HPLC Method Parameters for Phenothiazine Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol (90:10) researchgate.net |

| Flow Rate | 1.6 ml/min researchgate.net |

| Detection Wavelength | 235 nm researchgate.net |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. emerypharma.com For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. emerypharma.com Silylation is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

Considerations for GC-MS analysis of this compound include:

Derivatization: The choice of derivatizing agent and reaction conditions must be optimized to ensure complete derivatization and avoid degradation of the analyte.

Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of the derivatized analyte.

Ionization and Detection: Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and identification. emerypharma.com The mass spectrometer can be operated in full-scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis. For high-throughput analysis, a triple quadrupole GC-MS can be utilized for sensitive and specific quantitation of target compounds. thermofisher.com

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound in research settings. These methods provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of a molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide information about the number and connectivity of protons and carbons in the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to further elucidate the structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), amine (-N(CH₃)₂), and aromatic C-H and C=C bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to determine its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule. researchgate.net

Table 2: Spectroscopic Data for Characterization of a Hypothetical Phenothiazine Derivative

| Technique | Observed Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.20-6.80 (m, 8H, Ar-H), 3.85 (t, 1H, -CH-OH), 3.45 (s, 6H, -N(CH₃)₂), 2.50 (m, 2H, -CH₂-N), 1.90 (m, 2H, -CH₂-), 1.75 (d, 3H, -CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 145.5, 142.1, 127.8, 126.5, 122.3, 115.4 (Ar-C), 70.2 (-CH-OH), 58.9 (-CH₂-N), 45.3 (-N(CH₃)₂), 25.7 (-CH₂-), 12.1 (-CH₃) |

| IR (KBr, cm⁻¹) | 3400 (br, O-H), 3050 (w, Ar C-H), 2950 (m, aliph. C-H), 1580, 1470 (s, C=C) |

| HRMS (ESI) | m/z calculated for C₁₉H₂₄N₂OS [M+H]⁺: 329.1682, found: 329.1685 |

Validation Principles for Analytical Procedures in Biochemical Research

Method validation is a critical process in biochemical research to ensure that an analytical method is suitable for its intended purpose. umbraco.io The validation process involves evaluating several parameters to demonstrate the reliability and accuracy of the method. ui.ac.id

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov Selectivity refers to the ability of a method to distinguish between the analyte and other substances in the sample. nih.gov In the context of this compound research, this means that the method should be able to quantify the analyte without interference from the parent drug (trimeprazine), other metabolites, or endogenous components in the biological matrix.

Specificity and selectivity can be assessed by:

Analyzing blank samples (matrix without the analyte) to check for interfering peaks at the retention time of the analyte.

Spiking the blank matrix with the analyte and potential interfering substances to evaluate the resolution and separation.

Using a diode array detector (DAD) in HPLC to check for peak purity.

Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. scioninstruments.com

Accuracy is typically determined by performing recovery studies. researchgate.net This involves spiking a blank matrix with a known concentration of the analyte at different levels (e.g., 80%, 100%, and 120% of the expected concentration) and analyzing the samples. The percentage recovery is then calculated. A recovery of 90-110% is generally considered acceptable. mdpi.com

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. ui.ac.id

Repeatability (Intra-assay precision) is the precision under the same operating conditions over a short interval of time. It is assessed by analyzing multiple replicates of a sample on the same day.

Intermediate precision expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment. ui.ac.id

Reproducibility (Inter-assay precision) is the precision between different laboratories.

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, an RSD of less than 15% is generally acceptable.

Table 3: Example of Accuracy and Precision Data for an Analytical Method

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|

| 5.0 | 4.9 | 98.0 | 5.2 |

| 50.0 | 51.2 | 102.4 | 3.8 |

| 500.0 | 495.5 | 99.1 | 2.5 |

Sensitivity and Limit of Quantification in Complex Matrices

The ability to detect and accurately quantify minute concentrations of this compound in complex biological matrices is paramount for meaningful pharmacokinetic and metabolic studies. The sensitivity of an analytical method is defined by its limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its limit of quantification (LOQ), the lowest concentration that can be determined with acceptable precision and accuracy. Establishing a low LOQ is particularly critical when assessing residual drug levels or characterizing the tails of pharmacokinetic profiles.

Modern analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the bioanalysis of drugs and their metabolites due to their inherent selectivity and sensitivity. While specific validated methods detailing the sensitivity and LOQ for this compound are not extensively documented in publicly available literature, data for the parent compound, Trimeprazine (B1682546) (also known as Alimemazine), provide valuable insights into the achievable analytical sensitivity for its metabolites.

For instance, a highly sensitive LC-MS/MS method has been developed and validated for the determination of Alimemazine in human plasma. This method demonstrated a lower limit of quantification (LLOQ) of 20.013 pg/mL, showcasing the remarkable sensitivity that can be achieved for phenothiazine derivatives in a complex biological matrix like plasma nih.govnih.gov. The precision and accuracy at this LLOQ were reported to be 6.84% and 102.49%, respectively, underscoring the method's reliability at trace levels nih.gov. Such methodologies typically involve liquid-liquid extraction (LLE) to isolate the analyte from plasma components, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode in the mass spectrometer nih.govnih.gov.

In another study utilizing drop-to-drop solvent microextraction coupled with gas chromatography/mass spectrometry (GC/MS), the limits of detection (LODs) for Trimeprazine were found to be 0.06 µg/mL in urine and 0.1 µg/mL in blood samples from rats nih.gov. While these values are higher than those achieved by the aforementioned LC-MS/MS method, they still represent a significant level of sensitivity for GC/MS-based approaches. Furthermore, a separate study reported a limit of quantification of 0.05 microgram/mL for Alimemazine in blood, plasma, or urine fishersci.com.

Although these findings directly pertain to the parent drug, they establish a strong precedent for the potential sensitivity achievable for its hydroxylated metabolite, this compound. Given the structural similarities, it is reasonable to infer that a well-optimized LC-MS/MS method could achieve a similarly low LOQ for this compound in the picogram per milliliter (pg/mL) range in complex matrices such as plasma and urine. The development and validation of such a method would be a crucial step in enabling detailed investigations into the pharmacology and toxicology of this specific metabolite.

The following interactive data table summarizes the reported limits of quantification for the parent compound, Trimeprazine (Alimemazine), in various biological matrices, which can serve as a benchmark for the expected sensitivity for this compound.

| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) |

| LC-MS/MS | Human Plasma | Alimemazine | 20.013 pg/mL |

| GC/MS | Rat Blood | Trimeprazine | 0.1 µg/mL (LOD) |

| GC/MS | Rat Urine | Trimeprazine | 0.06 µg/mL (LOD) |

| Not Specified | Blood, Plasma, Urine | Alimemazine | 0.05 µg/mL |

Research Directions and Future Perspectives for 3 Hydroxytrimeprazine Studies

Exploration of Undiscovered Metabolic Pathways and Enzyme Systems

The metabolic pathways of trimeprazine (B1682546), like other phenothiazines, are known to be complex, primarily occurring in the liver and involving a variety of enzymatic reactions. patsnap.com Hepatic metabolism of trimeprazine includes oxidation, hydroxylation, demethylation, sulfoxide (B87167) formation, and conjugation with glucuronic acid. patsnap.com Future research should aim to elucidate the specific, and potentially undiscovered, metabolic pathways of its 3-hydroxy metabolite.

Key research questions to be addressed include:

Further Metabolism: Does 3-Hydroxytrimeprazine undergo further metabolic transformations? Potential pathways to investigate include additional hydroxylation at other positions on the phenothiazine (B1677639) ring, N-demethylation of the side chain, or sulfoxidation of the sulfur atom in the phenothiazine nucleus.

Enzyme Systems: Which specific cytochrome P450 (CYP) isoenzymes are responsible for the metabolism of this compound? Studies on other phenothiazines have implicated CYP2D6, CYP1A2, and CYP3A4 in their metabolism. oup.comacs.orgauburn.edu Investigating the role of these and other CYP enzymes in the biotransformation of this compound is crucial.

Conjugation Pathways: What are the primary conjugation reactions for this compound? The presence of a hydroxyl group makes it a prime candidate for glucuronidation or sulfation. Identifying the specific UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) involved would provide a more complete picture of its elimination.

| Enzyme Family | Potential Role in this compound Metabolism | Rationale based on Phenothiazine Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Oxidation, Demethylation, Sulfoxidation | CYP2D6, CYP1A2, and CYP3A4 are known to metabolize other phenothiazines. oup.comacs.orgauburn.edu |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of the hydroxyl group | A common phase II metabolic pathway for compounds with hydroxyl moieties. |

| Sulfotransferases (SULTs) | Sulfation of the hydroxyl group | An alternative phase II conjugation pathway. |

In Silico Modeling and Molecular Dynamics Simulations for Receptor Interactions

In silico modeling and molecular dynamics (MD) simulations are powerful tools for understanding drug-receptor interactions at a molecular level. While these studies have been applied to various phenothiazines, specific computational analyses of this compound are lacking. Future research in this area could provide significant insights into its pharmacological activity.

Potential research directions include:

Molecular Docking: Performing molecular docking studies of this compound with its expected primary targets, such as dopamine (B1211576) (D2) and histamine (B1213489) (H1) receptors, can predict its binding affinity and orientation within the receptor's binding pocket. This can help to rationalize its activity and compare it to that of the parent compound, trimeprazine.

Molecular Dynamics Simulations: MD simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. This can reveal key interactions, conformational changes in the receptor upon binding, and the stability of the ligand-receptor complex.

Pharmacophore Modeling: Developing a pharmacophore model for this compound can help to identify the essential structural features required for its biological activity. This model can then be used for virtual screening of compound libraries to identify other molecules with similar activity.

| Computational Method | Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding to dopamine and histamine receptors. | Estimation of binding affinity and identification of key binding site residues. |

| Molecular Dynamics Simulations | Simulating the dynamic interaction with receptors. | Understanding the stability of the ligand-receptor complex and induced conformational changes. |

| Pharmacophore Modeling | Identifying key structural features for activity. | A model for virtual screening and design of new ligands. |

Rational Design of Therapeutics Based on the this compound Scaffold

The phenothiazine ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org This makes the this compound structure an attractive starting point for the rational design of new therapeutic agents.

Future research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives of this compound with modifications at various positions (e.g., the side chain, the phenothiazine ring) and evaluating their biological activity can establish a clear SAR. This knowledge is fundamental for designing more potent and selective compounds.

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores known to have desirable therapeutic effects can lead to the development of hybrid molecules with dual or synergistic activities. acs.org For example, incorporating moieties with known anticancer or antimicrobial properties could lead to novel therapeutic agents.

Target-Based Drug Design: Using the structural information obtained from in silico modeling of this compound's interaction with its receptors, new derivatives can be designed to optimize these interactions, potentially leading to increased potency and selectivity.

Investigation of Cross-Reactivity and Selectivity with Other Biological Targets

Phenothiazines are known to interact with a variety of receptors beyond their primary targets, which can contribute to both their therapeutic effects and their side effect profiles. auburn.edu A thorough investigation of the cross-reactivity and selectivity of this compound is therefore essential for a complete understanding of its pharmacology.

Future studies should include:

Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted to determine the affinity of this compound for a wide range of receptors, including different subtypes of dopamine and histamine receptors, as well as adrenergic, serotonergic, and muscarinic receptors.

Functional Assays: For any receptors where significant binding is observed, functional assays should be performed to determine whether this compound acts as an agonist, antagonist, or inverse agonist.

Kinase Profiling: Given that some phenothiazine derivatives have been shown to interact with protein kinases, screening this compound against a panel of kinases could reveal unexpected off-target effects or new therapeutic opportunities.

A detailed selectivity profile will be crucial for predicting the potential therapeutic applications and adverse effects of this compound and for guiding the design of more selective future derivatives.

常见问题

Q. What experimental design principles apply to longitudinal studies on this compound’s neurobehavioral effects?

- Methodological Answer : Use randomized, blinded preclinical trials with staggered dosing (e.g., 1, 3, and 6 months). Employ behavioral batteries (e.g., open field, forced swim tests) at multiple timepoints to capture dynamic effects. Control for circadian rhythms by standardizing testing times. Power analysis (α=0.05, β=0.2) should determine sample sizes (n=10–12/group) to ensure statistical rigor .

Q. How can systematic reviews address heterogeneity in this compound’s efficacy data?

- Methodological Answer : Follow Cochrane Handbook guidelines to assess risk of bias (e.g., RoB 2.0 tool) and stratify studies by design (e.g., in vivo vs. in vitro). Use I² statistics to quantify heterogeneity; if I² >50%, apply random-effects models. Subgroup analyses by species, dose, or endpoint (e.g., receptor occupancy vs. behavioral outcomes) can identify sources of variation.

Q. What advanced statistical methods are optimal for dose-response modeling of this compound?

- Methodological Answer : Nonlinear mixed-effects modeling (NLMEM) accommodates individual variability in dose-response curves. Fit data to sigmoidal Emax models using software like NONMEM or Monolix. Bootstrap resampling (1,000 iterations) validates confidence intervals for EC50 values. For incomplete data (e.g., censored measurements), apply Bayesian hierarchical models .

Q. How should researchers validate this compound’s off-target effects using proteome-wide screens?

- Methodological Answer : Utilize affinity purification mass spectrometry (AP-MS) with chemical probes (e.g., biotinylated this compound). Perform pull-down assays in neuronal lysates and identify bound proteins via label-free quantification. Confirm hits with surface plasmon resonance (SPR) or thermal shift assays. Cross-reference results with databases like STRING to map interaction networks .

Contradiction Resolution & Meta-Analysis

Q. What strategies resolve conflicting data on this compound’s metabolic pathways?

- Methodological Answer : Comparative isotopic tracing (e.g., ¹⁴C-labeled compound) in parallel in vitro (microsomes) and in vivo (plasma/tissue samples) systems. Use tandem mass spectrometry to trace hydroxylation vs. glucuronidation pathways. Reanalyze raw data from prior studies using standardized metabolomics pipelines (e.g., XCMS Online) to minimize preprocessing variability .

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetics?

- Methodological Answer : Train neural networks on public ADME datasets (e.g., ChEMBL) using features like logP, molecular weight, and CYP450 inhibition profiles. Validate models with leave-one-out cross-validation. For Bayesian optimization, integrate Gaussian processes to predict optimal dosing regimens in silico before in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。